molecular formula C21H22N4 B2415791 3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile CAS No. 2415502-62-2

3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile

Cat. No.: B2415791
CAS No.: 2415502-62-2
M. Wt: 330.435
InChI Key: BQTPEPBAIFPEAD-UHFFFAOYSA-N
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Description

3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzonitrile group linked to an azetidine ring, which is further connected to a benzimidazole moiety substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with an azetidine intermediate. The final step involves the introduction of the benzonitrile group through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the benzonitrile group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and reactivity, while the benzonitrile group can participate in various chemical interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring but differs in the substituents attached.

    3-Allylazetidin-2-one: Another azetidine derivative with different substituents.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: Similar core structure with variations in the side chains.

Uniqueness

3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15(2)21-23-19-8-3-4-9-20(19)25(21)18-13-24(14-18)12-17-7-5-6-16(10-17)11-22/h3-10,15,18H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPEPBAIFPEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC(=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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